1,3,5-Trinitro-2-(propan-2-yl)benzene
Description
1,3,5-Trinitro-2-(propan-2-yl)benzene is a nitroaromatic compound characterized by a benzene ring substituted with three nitro (-NO₂) groups at the 1, 3, and 5 positions and an isopropyl (-CH(CH₃)₂) group at the 2 position. The nitro groups confer high thermal stability and electron-withdrawing effects, while the bulky isopropyl substituent may influence steric hindrance and solubility.
Properties
CAS No. |
56140-46-6 |
|---|---|
Molecular Formula |
C9H9N3O6 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
1,3,5-trinitro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9N3O6/c1-5(2)9-7(11(15)16)3-6(10(13)14)4-8(9)12(17)18/h3-5H,1-2H3 |
InChI Key |
FZYUWMUGJLVKGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitro-2-(propan-2-yl)benzene can be synthesized through the nitration of m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate . Another method involves the decarboxylation of 2,4,6-trinitrobenzoic acid .
Industrial Production Methods: In industrial settings, the compound is typically produced by nitrating m-dinitrobenzene under controlled conditions to ensure safety and maximize yield. The process involves the careful addition of nitric acid to m-dinitrobenzene, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trinitro-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: It forms charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Electron-rich arenes such as phenols or anilines are used under mild conditions to form charge-transfer complexes.
Major Products:
Reduction: 1,3,5-Triaminobenzene
Substitution: Charge-transfer complexes with electron-rich arenes
Scientific Research Applications
1,3,5-Trinitro-2-(propan-2-yl)benzene has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are studied for their potential use in pharmaceuticals and as intermediates in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1,3,5-Trinitro-2-(propan-2-yl)benzene involves the interaction of its nitro groups with molecular targets. The nitro groups are highly electron-withdrawing, making the compound highly reactive. Upon detonation, the compound undergoes rapid decomposition, releasing a large amount of energy. The molecular targets and pathways involved include the formation of free radicals and the subsequent chain reactions that lead to the explosive decomposition of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,3,5-Trinitro-2-(propan-2-yl)benzene with structurally or functionally related aromatic compounds, emphasizing substituent effects and reactivity.
Comparison with Trinitrotoluene (TNT)
| Property | This compound | TNT (2,4,6-Trinitrotoluene) |
|---|---|---|
| Substituents | 3 × NO₂, 1 × isopropyl | 3 × NO₂, 1 × methyl |
| Molecular Weight | ~318 g/mol (estimated) | 227.13 g/mol |
| Melting Point | Not reported (predicted higher than TNT due to bulkier substituent) | 80.1°C |
| Electron Effects | Strong electron-withdrawing (NO₂) + steric hindrance (isopropyl) | Strong electron-withdrawing (NO₂) + mild steric effects (methyl) |
| Stability/Reactivity | Likely more thermally stable due to reduced molecular symmetry and increased steric protection | Moderately stable; sensitive to friction/impact |
The isopropyl group in this compound may enhance thermal stability compared to TNT by reducing molecular symmetry and increasing steric shielding of reactive nitro groups. However, its explosive power is likely lower due to decreased density and higher molecular weight .
Comparison with 4-Isopropylphenol and 4-Isopropenylphenol
These compounds, identified as intermediates in BPA degradation , share the isopropyl/isopropenyl substituent but lack nitro groups:
| Property | This compound | 4-Isopropylphenol | 4-Isopropenylphenol |
|---|---|---|---|
| Substituents | 3 × NO₂, 1 × isopropyl | 1 × OH, 1 × isopropyl | 1 × OH, 1 × isopropenyl |
| Reactivity | Resists electrophilic substitution due to nitro groups | Undergoes oxidation and electrophilic substitution (e.g., sulfonation) | Prone to polymerization or further oxidation |
| Applications | Potential explosive or stabilizer | Antioxidant, intermediate in polymer synthesis | Degradation byproduct; limited industrial use |
The nitro groups in this compound drastically reduce its susceptibility to oxidation compared to phenolic derivatives, making it more suitable for high-stability applications .
Comparison with Cyanobenzylidene Derivatives
Thiazolo-pyrimidine derivatives, such as (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b), feature cyano (-CN) and furan substituents :
| Property | This compound | Compound 11b |
|---|---|---|
| Substituents | 3 × NO₂, 1 × isopropyl | Cyano, furan, thiazolo-pyrimidine |
| Synthesis | Likely nitration of isopropylbenzene | Condensation of thiouracil with aldehydes |
| Melting Point | Not reported | 213–215°C |
| Reactivity | Nitro groups dominate reactivity | Reactivity driven by cyano and carbonyl groups |
While this compound is tailored for stability and energy storage, compound 11b is designed for pharmaceutical or materials science applications, emphasizing heterocyclic reactivity .
Comparison with Triazine Derivatives
Metabolites such as 4-(ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-ol (HMDB0062766) contain amino (-NH₂) and isopropyl groups :
| Property | This compound | HMDB0062766 |
|---|---|---|
| Substituents | 3 × NO₂, 1 × isopropyl | 2 × NH, 1 × isopropyl |
| Electron Effects | Electron-deficient aromatic ring | Electron-rich due to amino groups |
| Applications | Explosives, stabilizers | Herbicides, metabolites |
The contrasting electron effects (withdrawing vs. donating) highlight how substituent choice dictates application: nitro compounds favor stability, while amino derivatives enable hydrogen bonding and biodegradability .
Key Research Findings
Steric and Electronic Effects : The isopropyl group in this compound likely reduces sensitivity to external stimuli compared to TNT, though this requires experimental validation.
Degradation Pathways: Unlike phenolic isopropyl derivatives (e.g., 4-isopropylphenol), nitroaromatic compounds resist microbial and oxidative degradation, posing environmental persistence challenges .
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